2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Overview
Description
2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a chemical compound with the empirical formula C11H13NO312. It has a molecular weight of 207.2312. The compound is solid in form12.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.Molecular Structure Analysis
The SMILES string of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is OC1=CC(N2CCOCC2)=CC=C1C=O
12. The InChI string is 1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2
12.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.Physical And Chemical Properties Analysis
2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a solid compound12. Its empirical formula is C11H13NO312, and it has a molecular weight of 207.2312.Scientific Research Applications
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Organic Synthesis
- Morpholine derivatives are often used as building blocks in the synthesis of more complex molecules . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- They are also used in the synthesis of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions .
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Medicinal Chemistry
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Agriculture
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Industrial Applications
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Chemistry of Heterocyclic Compounds
- Morpholine derivatives are frequently found in biologically active molecules and pharmaceuticals . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .
- Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .
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Production of Rubber Chemicals
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Optical Brighteners
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Corrosion Inhibitors
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pH Adjustment
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Synthesis of New Morpholine Derivatives
Safety And Hazards
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more comprehensive insights.
properties
IUPAC Name |
2-hydroxy-4-morpholin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQSTNLPIFIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431174 | |
Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
CAS RN |
70362-07-1 | |
Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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